2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Catalog No.
S6763547
CAS No.
2640874-50-4
M.F
C21H25N7O
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]pi...

CAS Number

2640874-50-4

Product Name

2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

IUPAC Name

4-[2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C21H25N7O/c1-16-20(24-18-5-3-2-4-17(18)23-16)27-8-10-28(11-9-27)21-22-7-6-19(25-21)26-12-14-29-15-13-26/h2-7H,8-15H2,1H3

InChI Key

XZISBRXCEFTGGX-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5

2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound characterized by its intricate molecular structure, which incorporates several heterocyclic rings, including quinoxaline, pyrimidine, piperazine, and morpholine. Its molecular formula is C21H25N7OC_{21}H_{25}N_{7}O and it has a molecular weight of approximately 391.5 g/mol. The compound's unique structure suggests potential for diverse chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and drug development.

Due to the presence of multiple nitrogen atoms in its structure. These nitrogen atoms can act as potential ligands for metal ions, facilitating coordination chemistry. Additionally, the functional groups present may allow for nucleophilic substitutions, electrophilic additions, and other typical organic reactions depending on the reaction conditions and reagents used.

The biological activity of 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is primarily linked to its potential as a kinase inhibitor. Kinases are crucial enzymes involved in various signaling pathways that regulate cellular functions. This compound may exhibit inhibitory effects on specific kinases, which could be beneficial in treating diseases associated with dysregulated kinase activity, such as cancer and neurodegenerative disorders . Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Quinoxaline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyrimidine and Piperazine Integration: The incorporation of the pyrimidine and piperazine moieties can be accomplished via nucleophilic substitution or coupling reactions.
  • Morpholine Addition: The morpholine ring is usually introduced through a reaction with an activated form of the morpholine derivative.

Each step requires careful optimization of reaction conditions to yield the desired product efficiently.

The primary applications of 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline lie in pharmaceutical development. Its potential as a kinase inhibitor positions it as a candidate for treating various diseases, including:

  • Cancer: Targeting specific kinases involved in tumor growth and proliferation.
  • Neurological Disorders: Modulating signaling pathways that may alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease.

Additionally, its unique structure may lead to applications in other therapeutic areas yet to be explored .

Interaction studies are crucial for understanding how 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific kinase targets.
  • Cellular Assays: Testing the compound's effects on cell viability and signaling pathways in cultured cells.
  • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

Such studies will provide insights into its therapeutic efficacy and safety profile .

Several compounds share structural similarities with 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, making them relevant for comparison:

Compound NameStructural FeaturesBiological Activity
3-methylquinoxalineQuinoxaline ringAntimicrobial properties
4-(morpholin-4-yl)pyrimidinePyrimidine ring with morpholinePotential kinase inhibition
1-(piperazin-1-yl)quinoxalineQuinoxaline with piperazineAnticancer activity

These compounds highlight the diversity within the quinoxaline class while underscoring the unique combination of multiple heterocycles present in 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline that may confer distinct biological properties .

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

391.21205845 g/mol

Monoisotopic Mass

391.21205845 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

Explore Compound Types